Home > Products > Screening Compounds P12588 > Ezetimibe Diol Impurity
Ezetimibe Diol Impurity - 1374250-08-4

Ezetimibe Diol Impurity

Catalog Number: EVT-1457064
CAS Number: 1374250-08-4
Molecular Formula: C24H25F2NO3
Molecular Weight: 413.465
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ezetimibe Diol Impurity, chemically known as (5R,6S)-1-(4-Fluorophenyl)-5-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-3-(2-hydroxy-1-phenylethyl)-6-(4-hydroxyphenyl)di-hydropyrimidine-2,4(1H,3H)-dione, is a potential genotoxic impurity found in Ezetimibe drug substances. [] Genotoxic impurities are those that can potentially damage DNA, leading to mutations that can contribute to the development of cancer. [] The presence of such impurities, even in trace amounts, is a significant concern for drug safety. []

Ezetimibe

  • Compound Description: Ezetimibe is a lipid-lowering drug that selectively inhibits the intestinal absorption of cholesterol and related phytosterols. [, , ] It is approved by the FDA for the treatment of hyperlipidemia, often used as an adjunctive therapy to lower cholesterol levels. [, ] Ezetimibe requires strict quality control due to the presence of process-related impurities and degradation products. []
  • Relevance: Ezetimibe is the parent compound from which the Ezetimibe Diol Impurity is derived. The "Diol Impurity" designation suggests the addition of two hydroxyl groups to the Ezetimibe structure. []

Hydroxy Desfluoro Impurity

  • Compound Description: This compound is a process-related impurity observed during the development of Ezetimibe. [] Its structure likely involves a hydroxyl group and the replacement of a fluorine atom, as suggested by the "Hydroxy Desfluoro" name.
  • Relevance: This impurity is identified alongside Ezetimibe Diol Impurity as a process-related compound, implying structural similarity and shared synthetic pathways. []

Lactum Desfluoro Impurity

  • Compound Description: Similar to the Hydroxy Desfluoro Impurity, this compound is another process-related impurity found during Ezetimibe synthesis. [] Its name suggests the presence of a lactam ring and the replacement of a fluorine atom.
  • Relevance: This impurity is grouped with Ezetimibe Diol Impurity as a process-related compound, implying structural similarities and potentially shared origins in the synthetic process. []

R-isomer Impurity

  • Compound Description: This impurity is the R-isomer of Ezetimibe. [] It is a stereoisomer, meaning it has the same molecular formula and connectivity as Ezetimibe but differs in the spatial arrangement of its atoms.
  • Relevance: As a stereoisomer of Ezetimibe, this impurity shares the same core structure with Ezetimibe Diol Impurity, highlighting the importance of stereochemical control during Ezetimibe synthesis. []

Methyl Ezetimibe

  • Compound Description: This novel impurity has been detected in Ezetimibe drug substances. [] As its name suggests, it likely involves the addition of a methyl group to the Ezetimibe structure.
  • Relevance: The identification of Methyl Ezetimibe as an impurity in Ezetimibe drug substances suggests it may arise from similar synthetic pathways or degradation processes as Ezetimibe Diol Impurity. []

(5R, 6S)-1-(4-fluorophenyl)-5-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-3-(2-hydroxy-1-phenylethyl)-6-(4-hydroxyphenyl)di-hydropyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is a genotoxic impurity identified in Ezetimibe drug substances. [] Genotoxic impurities are of particular concern due to their potential to cause DNA damage.
  • Relevance: While the exact structural relationship to Ezetimibe Diol Impurity is not specified, this compound's identification as a genotoxic impurity in Ezetimibe underscores the importance of impurity profiling for Ezetimibe and its related compounds. []

Diastereomer Impurity

  • Compound Description: This critical process-related impurity is common to many manufacturing routes of Ezetimibe. [] It is a diastereomer of Ezetimibe, meaning it has at least one stereocenter with a different configuration.
  • Relevance: This impurity's prevalence and characterization as a diastereomer underscore the stereochemical complexity of Ezetimibe synthesis and its potential to generate related impurities like the Ezetimibe Diol Impurity. []

1-(4-fluorobenzene)-(3S)-[3-(4-fluorobenzene)-(3R)-hydroxypropyl]-(4R)-(4-phenol)-2-propyl lactam

  • Compound Description: This compound is another identified impurity of Ezetimibe. [] Its name indicates a complex structure containing lactam and phenyl groups.
  • Relevance: The paper identifies this compound as a key impurity in Ezetimibe, highlighting the diversity of structures related to Ezetimibe and its synthesis. [] While the exact relationship to Ezetimibe Diol Impurity is not specified, they likely share structural features and synthetic origins.

1-phenyl-(3R)-(3-(4-fluorophenyl)-(3S)-hydroxypropyl)-(4S)-(4-hydroxyphenyl)-2-propyllactam

  • Compound Description: This compound is considered a key impurity in Ezetimibe. [] Its structure differs from Ezetimibe by having a phenyl group instead of a 4-hydroxyphenyl group as a nitrogen-atom substituent.
  • Relevance: This impurity's structural similarity to Ezetimibe, particularly the shared propyl lactam moiety, suggests a close relationship to Ezetimibe Diol Impurity and highlights the potential for variations in substituents around the core structure. []

(RRS)-ezetimibe

  • Compound Description: This specific stereoisomer of Ezetimibe has been identified as an impurity. [] Its presence necessitates the development of specific chiral methods for accurate quantification. [, ]
  • Relevance: As a stereoisomer of Ezetimibe, (RRS)-ezetimibe emphasizes the importance of stereochemistry in the formation of Ezetimibe and its related compounds, including the Diol Impurity. []

SRR-Ezetimibe & RSS-Ezetimibe

  • Compound Description: These two stereoisomers, SRR-Ezetimibe and RSS-Ezetimibe, are identified as related substances of Ezetimibe. [] Their structures differ in the spatial arrangement of atoms around stereocenters.
  • Relevance: The identification of SRR-Ezetimibe and RSS-Ezetimibe highlights the existence of various stereoisomeric impurities in Ezetimibe. These findings suggest that Ezetimibe Diol Impurity might also exist as different stereoisomers. []
Source and Classification

Ezetimibe Diol Impurity is classified as a chemical impurity resulting from synthetic processes used to produce Ezetimibe. It is not a structural analog of Ezetimibe but rather a by-product that can affect the purity and quality of pharmaceutical formulations. Its identification and quantification are essential in pharmaceutical quality control to ensure that the final product meets regulatory standards for safety and effectiveness .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ezetimibe Diol Impurity involves several chemical reactions, primarily focusing on the transformation of Ezetimibe itself.

  1. Oxidation Step: The synthesis typically begins with the oxidation of Ezetimibe using meta-Chloroperoxybenzoic acid (mCPBA) in dichloromethane, leading to the formation of an epoxide intermediate.
  2. Reduction Step: This epoxide is subsequently reduced using sodium borohydride in ethanol, yielding Ezetimibe Diol Impurity. The reaction conditions must be carefully controlled to ensure high yields and purity .

In industrial settings, high-performance liquid chromatography (HPLC) is employed to isolate and purify this compound, ensuring that it meets stringent quality standards .

Chemical Reactions Analysis

Reactions and Technical Details

Ezetimibe Diol Impurity participates in various chemical reactions, including:

  • Oxidation: Involves adding oxygen or removing hydrogen, potentially leading to oxidized derivatives.
  • Reduction: Can be further reduced to form different diol derivatives.
  • Substitution: Functional groups can be replaced with other groups through substitution reactions.

Common reagents used include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride.
  • Halogenating Agents: Utilized for substitution reactions .

The specific products formed depend on the reaction conditions and reagents used.

Physical and Chemical Properties Analysis

Physical Properties

Ezetimibe Diol Impurity exhibits typical physical properties associated with organic compounds, including solubility in various organic solvents. Specific melting points or boiling points are not widely documented but are critical for characterization during synthesis.

Chemical Properties

Key chemical properties include:

  • Stability: The compound's stability under various conditions can affect its behavior in pharmaceutical formulations.
  • Reactivity: The presence of hydroxyl groups increases reactivity compared to other related impurities.

Analytical techniques such as HPLC are utilized for assessing these properties during quality control processes .

Applications

Ezetimibe Diol Impurity serves several scientific purposes:

  • Research Chemistry: It aids in studying reaction mechanisms and developing new synthetic methods.
  • Biological Studies: Helps elucidate metabolic pathways related to Ezetimibe.
  • Pharmaceutical Development: Assists in evaluating the safety and efficacy profiles of Ezetimibe by identifying impurities that may affect therapeutic outcomes.
  • Quality Control: Essential for stability studies and ensuring drug purity in pharmaceutical manufacturing .
Introduction to Ezetimibe and Its Impurity Landscape

Pharmacological Role of Ezetimibe in Cholesterol Management

Ezetimibe serves as a pivotal therapeutic agent in the management of hypercholesterolemia, functioning through a distinct mechanism that complements statin therapy. As a selective cholesterol absorption inhibitor, ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein located in the jejunal brush border membrane. This action specifically impedes the intestinal uptake of dietary and biliary cholesterol without affecting the absorption of fat-soluble nutrients. The pharmacological significance of ezetimibe stems from its ability to reduce low-density lipoprotein cholesterol (LDL-C) by 15-20% as monotherapy and up to 25% when combined with statins, addressing a crucial clinical need in cardiovascular risk management [1] [3].

Importance of Impurity Profiling in Pharmaceutical Quality Control

Impurity profiling represents a fundamental component of pharmaceutical quality assurance with direct implications for drug safety and efficacy. Regulatory agencies worldwide mandate rigorous characterization and control of impurities present at levels exceeding established thresholds (typically >0.10%). The presence of structurally related compounds—even in trace quantities—can significantly compromise drug stability, alter pharmacokinetic profiles, or introduce unexpected toxicological consequences. For ezetimibe, a compound with complex synthesis pathways, impurity control is particularly crucial due to the potential formation of multiple by-products and degradants throughout manufacturing and storage [2] [7].

Classification of Ezetimibe Impurities: Process-Related vs. Degradation Products

Ezetimibe impurities are systematically categorized based on their origin:

  • Process-Related Impurities: These emerge during the synthetic manufacturing process and include unreacted intermediates, by-products of side reactions, or residual catalysts. Ezetimibe Diol Impurity specifically forms as a synthetic by-product during the manufacturing process [1] [6].
  • Degradation Products: These result from chemical transformations during storage or under stress conditions (e.g., hydrolysis, oxidation). While Ezetimibe Diol Impurity is primarily process-related, it may undergo further degradation under specific environmental conditions [7].

The structural complexity of ezetimibe, featuring multiple chiral centers and functional groups including fluorinated aromatic rings and a β-lactam moiety, creates numerous opportunities for impurity formation during synthesis and storage [2].

Significance of Ezetimibe Diol Impurity in Regulatory Compliance

Ezetimibe Diol Impurity (CAS 1374250-08-4) holds particular regulatory significance due to its confirmed presence in final drug products and concerning toxicological profile. Studies indicate potential carcinogenicity in laboratory animals, necessitating strict control according to ICH Q3A/B guidelines. Regulatory submissions for ezetimibe-containing products must include validated analytical methods capable of quantifying this impurity at concentrations as low as 0.05-0.10% relative to the active pharmaceutical ingredient. The impurity's status as an "unidentified drug product with unknown research purposes" further underscores the requirement for comprehensive characterization and control strategies in pharmaceutical development [1] [3].

Table 1: Fundamental Chemical Identity of Ezetimibe Diol Impurity

PropertySpecification
Chemical Name(1S,4R)-1-(4-Fluorophenyl)-4-[(S)-(4-fluorophenyl)aminomethyl]-1,5-pentanediol
SynonymsEzetimibe Open-Ring Alcohol, Ezetimibe Diol (Crude)
CAS Registry Number1374250-08-4
Molecular FormulaC₂₄H₂₅F₂NO₃
Molecular Weight413.46 g/mol
IUPAC Name(2R,5S)-5-(4-Fluorophenyl)-2-((S)-(4-fluorophenylamino)(4-hydroxyphenyl)methyl)-5-hydroxypentanol
Structural ClassProcess-related synthetic by-product

Properties

CAS Number

1374250-08-4

Product Name

Ezetimibe Diol Impurity

IUPAC Name

(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol

Molecular Formula

C24H25F2NO3

Molecular Weight

413.465

InChI

InChI=1S/C24H25F2NO3/c25-19-6-1-16(2-7-19)23(30)14-5-18(15-28)24(17-3-12-22(29)13-4-17)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23-24,27-30H,5,14-15H2/t18-,23-,24+/m0/s1

InChI Key

MGEXACDCGCPXOT-GKVQRAMASA-N

SMILES

C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)CO)NC3=CC=C(C=C3)F)O

Synonyms

(1S,4R)-1-(4-Fluorophenyl)-4-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-1,5-pentanediol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.